molecular formula C8H6N2O2 B075126 3-Phenyl-1,2,4-oxadiazol-5(4H)-one CAS No. 1456-22-0

3-Phenyl-1,2,4-oxadiazol-5(4H)-one

Cat. No. B075126
CAS RN: 1456-22-0
M. Wt: 162.15 g/mol
InChI Key: LMBDRBXGTCUBIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to 3-Phenyl-1,2,4-oxadiazol-5(4H)-one, often involves the cyclization of hydrazides and carboxylic acids or their derivatives. A specific example includes the synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one, which was characterized using IR, 1H NMR, 13C NMR, and HRMS analyses (Kara et al., 2021). This process typically involves the reaction of hydrazine with a diketone or a diacid chloride, followed by cyclization to form the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often analyzed using spectroscopic methods, including IR, NMR, and HRMS. Studies on solvent effects on the infrared spectra of these compounds have provided insights into their structural characteristics (Kara et al., 2021). The molecular geometry, including the dihedral angles and the planarity of the oxadiazole ring, plays a crucial role in their chemical behavior and interaction with other molecules.

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, leveraging the reactivity of the nitrogen atoms and the adjacent carbon atoms in the ring. They have been used as core structures for developing novel condensing agents and in the synthesis of amides, esters, ureas, and polymeric materials (Saegusa et al., 1989). The oxadiazole ring can also undergo nucleophilic attack, electrophilic substitution, and can serve as ligands in coordination compounds.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by the substituents on the oxadiazole ring. The introduction of different functional groups can lead to significant variations in these properties, affecting their potential applications in materials science and pharmaceuticals. For example, the introduction of alkyl or alkoxy groups can alter the electron density and absorption characteristics of these compounds (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one and related oxadiazole derivatives include their reactivity towards various chemical reagents, their ability to form hydrogen bonds, and their behavior in different chemical environments. The oxadiazole ring's electron-withdrawing nature makes these compounds useful in various chemical syntheses and as intermediates in organic synthesis (Guguloth, 2019).

Scientific Research Applications

  • Synthesis and Spectroscopy : Kara et al. (2021) synthesized novel oxadiazole derivatives and analyzed their vibrational frequencies using both experimental and theoretical methods. They found that the linear solvation energy relationships provided the best correlation for predicting vibrational frequencies (Kara, Ünsal, Tekin, & Eşme, 2021).

  • Substituent-Induced Chemical Shifts : In another study by Kara (2015), various 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones and thiones were synthesized. Their 13^{13}C NMR spectra showed satisfactory correlation with substituent constants, revealing insights into the electronic structure of these compounds (Kara, 2015).

  • Apoptosis Inducers and Anticancer Agents : Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics for discovering apoptosis inducers, including 3-aryl-5-aryl-1,2,4-oxadiazoles, as potential anticancer agents. They identified molecular targets such as TIP47 and Transferrin receptor I, demonstrating the utility of these compounds in drug research (Cai, Drewe, & Kasibhatla, 2006).

  • Fluorescence and Absorption Spectra : Gaenko et al. (2006) studied the absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and their conjugate acids. They observed significant shifts in spectra due to substituent effects, contributing to our understanding of the photochemical behavior of these compounds (Gaenko, Devarajan, Trifonov, & Ostrovskii, 2006).

  • Antimicrobial Activity : Ustabaş et al. (2020) synthesized a compound containing 1,3,4-oxadiazole and 1,2,4-triazole rings, demonstrating its antimicrobial activities against various bacteria and Leishmania major. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

  • Basicity Studies : Trifonov et al. (2005) examined the basicity of various 1,2,4-oxadiazoles, providing valuable data for understanding their chemical properties and reactivity (Trifonov, Volovodenko, Vergizov, Shirinbekov, Gindin, Koren, & Ostrovskii, 2005).

properties

IUPAC Name

3-phenyl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBDRBXGTCUBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163113
Record name 3-Phenyl-1,2,4-oxadiazol-5(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,2,4-oxadiazol-5(4H)-one

CAS RN

1456-22-0
Record name 5-Hydroxy-3-phenyl-1,2,4-oxadiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-1,2,4-oxadiazol-5(4H)-one
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Record name 3-phenyl-1,2,4-oxadiazol-5(4H)-one
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Record name 3-PHENYL-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenyl-1,2,4-oxadiazol-5(4H)-one
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Reactant of Route 6
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Citations

For This Compound
30
Citations
YS Kara - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
In the present, study mostly novel ten 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones and ten 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-thiones were …
Number of citations: 12 www.sciencedirect.com
P Sau, A Rakshit, T Alam, HK Srivastava… - Organic letters, 2019 - ACS Publications
tert-Butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4H)-ones has been accomplished using terminal aryl alkenes via a biradical reaction intermediate. Three …
Number of citations: 20 pubs.acs.org
L Zhou, H Li, W Zhang, L Wang - scholar.archive.org
All 1H NMR and 13C NMR spectra were recorded on a 400 MHz Bruker FTNMR spectrometers (400 MHz or 100 MHz, respectively). All chemical shifts are given as δ value (ppm) with …
Number of citations: 0 scholar.archive.org
JO Strelnikova, NV Rostovskii, GL Starova… - The Journal of …, 2018 - ACS Publications
An effective method for the synthesis of fully substituted 5-sulfonamidoimidazoles by Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles is …
Number of citations: 36 pubs.acs.org
W Zhang, H Li, L Wang - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
A Cobalt‐catalyzed annulation of 3‐aryl‐1,2,4‐oxadiazolones with 1,3‐diynes has been developed, in which reaction temperature variation considerably affects the cyclization …
Number of citations: 16 onlinelibrary.wiley.com
P Sau - 2019 - gyan.iitg.ernet.in
The content of his thesis has been divided into four chapters summary of which is as follows: Chapter I of the thesis presents an overview of tert-butyl nitrite mediated CH …
Number of citations: 2 gyan.iitg.ernet.in
X Yu, K Chen, F Yang, S Zha, J Zhu - Organic letters, 2016 - ACS Publications
Despite their tremendous synthetic and pharmaceutical utility, primary azaaromatic amines remain elusive for access based on a generally applicable C–H functionalization strategy. An …
Number of citations: 65 pubs.acs.org
W Wu, S Fan, T Li, L Fang, B Chu, J Zhu - Organic Letters, 2021 - ACS Publications
Transition-metal-catalyzed, directed intermolecular C–H bond functionalization is synthetically useful but heavily underexplored in multiheteroatom heterocycle synthesis. Herein we …
Number of citations: 7 pubs.acs.org
Bhawani, VN Shinde, Sonam, K Rangan… - The Journal of Organic …, 2022 - ACS Publications
The mechanochemical, solvent-free Ru(II)-catalyzed alkenylation of N-heteroaryl arenes with alkynes has been successfully described. A wide spectrum of arenes bearing N-heteroaryl …
Number of citations: 2 pubs.acs.org
J Mindl, J Kaválek, H Straková… - Collection of …, 1999 - cccc.uochb.cas.cz
The reaction kinetics of acetamide O-(4-nitrophenoxycarbonyl)oxime have been studied in aqueous buffers at pH 2-11. At pH > 9, the pH dependence of k obs is linear with slope 1, the …
Number of citations: 8 cccc.uochb.cas.cz

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